molecular formula C5H7ClN2S B8772380 5-(2-Chloroethyl)thiazol-2-amine

5-(2-Chloroethyl)thiazol-2-amine

Cat. No.: B8772380
M. Wt: 162.64 g/mol
InChI Key: UOHGVGVADGKJMO-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)thiazol-2-amine (CAS 105773-91-9) is a valuable chemical intermediate featuring a thiazole ring core, a privileged scaffold in medicinal chemistry. The 2-aminothiazole structure is a fundamental building block for developing novel bioactive molecules, with documented applications in synthesizing compounds for anticancer and antimicrobial research . The 2-aminothiazole scaffold is recognized for its wide range of biological activities, including serving as a key component in clinically applied anticancer drugs . This specific derivative, with its reactive 2-chloroethyl side chain, offers a versatile handle for further chemical modifications, making it a crucial intermediate for constructing more complex molecular architectures aimed at various therapeutic targets . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

5-(2-chloroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2,(H2,7,8)

InChI Key

UOHGVGVADGKJMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CCCl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including 5-(2-Chloroethyl)thiazol-2-amine. For instance:

  • Synthesis of Derivatives : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. These derivatives are synthesized through reactions involving thiazole scaffolds and other functional groups, leading to compounds with enhanced antitumor activity .
  • Case Studies : A study involving a series of thiazole-containing compounds reported promising results in inhibiting cell proliferation in leukemia and solid tumor models. Specific derivatives showed IC50 values in the micromolar range against human cancer cell lines such as K562 (chronic myeloid leukemia) and HepG2 (hepatocellular carcinoma) .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties:

  • Pesticidal Activity : Some studies indicate that this compound exhibits potent antifungal activity, making it a candidate for agricultural applications. The compound has shown effectiveness against plant pathogens and mosquito larvae, suggesting its utility in pest control .

Synthetic Pathways

The synthesis of this compound typically involves:

  • Formation of Thiazole Ring : Starting from readily available precursors such as thiourea and α-halo ketones.
  • Chloroethylation : The introduction of the chloroethyl group can be achieved through nucleophilic substitution reactions, enhancing the compound's reactivity for further modifications .

Structural Variations

Researchers have explored various structural modifications to improve the efficacy and selectivity of thiazole derivatives:

  • Modifying substituents on the thiazole ring or altering the chloroethyl group can lead to compounds with superior biological profiles.

Comparison with Similar Compounds

Substituent Variations

  • 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9): This compound replaces the 2-chloroethyl group with a 4-chloro-2-fluorobenzyl moiety. Molecular weight: 242.7 .
  • 5-(3-Chlorophenyl)-4-methylthiazol-2-amine (CAS 1082351-64-1) : A methyl group at position 4 and a 3-chlorophenyl group at position 5 create steric hindrance, reducing reactivity compared to the chloroethyl derivative. Molecular weight: 224.71 .
  • 5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine (CAS 207463-32-9) : The 2-chlorophenylmethyl group balances lipophilicity and electronic effects, with a molecular weight of 224.71 .

Core Heterocycle Modifications

  • 1,3,4-Thiadiazole Derivatives: Compounds like 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine (C₉H₇Cl₂N₃OS) replace the thiazole with a thiadiazole ring, altering electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP)* Solubility Profile
5-(2-Chloroethyl)thiazol-2-amine C₅H₆ClN₂S 164.63 2-Chloroethyl Moderate (~1.8) Low aqueous solubility
5-(4-Chloro-2-fluorobenzyl)-thiazol-2-amine C₁₀H₈ClFN₂S 242.7 4-Chloro-2-fluorobenzyl High (~3.2) Lipid-soluble
5-(3-Chlorophenyl)-4-methylthiazol-2-amine C₁₀H₉ClN₂S 224.71 3-Chlorophenyl, methyl Moderate (~2.5) Moderate in organic solvents

*Estimated using fragment-based methods (e.g., Hansch-Fujita).

  • Stability : The chloroethyl group’s susceptibility to hydrolysis or nucleophilic substitution may reduce stability compared to halogenated aromatic derivatives (e.g., fluorobenzyl) .

Alkylating Potential

  • Mechanism : The 2-chloroethyl group enables alkylation of DNA bases (e.g., guanine N7), akin to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which exhibit antileukemic activity via crosslinking DNA .

Antifungal and Antimicrobial Activity

  • Thiazole-Triazole Hybrids : Analogs such as N-substituted benzylidene-4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine show fungicidal activity against P. piricola (50 mg/L), suggesting that chloroethyl derivatives could be optimized for similar applications .

Antioxidant Activity

  • Pyrazoline-Thiazole Derivatives : Compounds like 7-chloro-N-(1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-fluorobenzo[d]thiazol-2-amine exhibit DPPH radical scavenging, though chloroethyl-substituted thiazoles may require structural tuning to enhance such activity .

Preparation Methods

Reaction Mechanism and Starting Materials

The Hantzsch thiazole synthesis remains the most direct route for constructing the thiazole core. This method involves the cyclocondensation of thiourea with α-halo ketones, where the halogen position dictates substituent placement on the thiazole ring. For 5-(2-Chloroethyl)thiazol-2-amine, the α-halo ketone must feature a γ-chloroethyl group (e.g., 4-chloro-2-pentanone ). The reaction proceeds via nucleophilic attack of thiourea’s sulfur at the α-carbon of the ketone, followed by cyclization and aromatization (Scheme 1).

Scheme 1: Proposed Hantzsch Synthesis Pathway

Thiourea+Cl-CH2CH2CO-Rreflux, EtOHThis compound\text{Thiourea} + \text{Cl-CH}2\text{CH}2\text{CO-R} \xrightarrow{\text{reflux, EtOH}} \text{this compound}

Optimization of Reaction Conditions

Key parameters include solvent choice (ethanol or aqueous mixtures), temperature (reflux at ~80°C), and stoichiometric ratios. For example, achieved high yields (~85%) using thiourea and α-bromoacetate hemiacetals under similar conditions. Challenges arise in sourcing or synthesizing γ-chloroethyl α-halo ketones, necessitating multi-step preparation of precursors.

Post-Synthesis Alkylation Methods

Bromoethyl Intermediate Synthesis

An alternative strategy involves introducing the chloroethyl group after thiazole ring formation. For instance, 5-(2-bromoethyl)thiazol-2-amine can be synthesized via alkylation of 5-hydroxythiazol-2-amine using 1,2-dibromoethane. The hydroxyl group is first converted to a better leaving group (e.g., tosylate) to facilitate nucleophilic substitution (Scheme 2).

Scheme 2: Tosylation and Alkylation Sequence

5-Hydroxythiazol-2-amineTsCl, base5-TosylateBrCH2CH2Br5-Bromoethyl intermediate\text{5-Hydroxythiazol-2-amine} \xrightarrow{\text{TsCl, base}} \text{5-Tosylate} \xrightarrow{\text{BrCH}2\text{CH}2\text{Br}} \text{5-Bromoethyl intermediate}

Nucleophilic Substitution with Chloride

The bromoethyl intermediate undergoes halogen exchange using chloride sources (e.g., NaCl in DMF or LiCl in THF). This method, adapted from, leverages polar aprotic solvents and elevated temperatures (80–100°C) to achieve substitution. Yields are moderate (~60–70%) due to competing elimination reactions.

Reduction and Chlorination of Acetyl Derivatives

Reduction of 5-Acetylthiazol-2-amine

Acetylated thiazoles, synthesized via Hantzsch methods, serve as versatile intermediates. Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the acetyl group to ethyl, yielding 5-ethylthiazol-2-amine . Subsequent chlorination with SOCl₂ or PCl₅ introduces the chloro substituent (Scheme 3).

Scheme 3: Chlorination of Ethyl Substituent

5-Ethylthiazol-2-amineSOCl2,ΔThis compound\text{5-Ethylthiazol-2-amine} \xrightarrow{\text{SOCl}_2, \Delta} \text{this compound}

Selectivity Challenges

Radical chlorination methods risk over-chlorination, necessitating careful control of reaction time and stoichiometry. For example, reported selective mono-chlorination using N-chlorosuccinimide (NCS) under UV light, achieving ~55% yield.

Cross-Coupling Strategies

Metal-Catalyzed Alkylations

Palladium or nickel catalysts enable coupling of thiazole halides with chloroethyl organometallics. For instance, Suzuki-Miyaura coupling using 5-bromothiazol-2-amine and a chloroethylboronic acid remains unexplored but theoretically viable. Challenges include the instability of alkylboronic acids and competing β-hydride elimination.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Hantzsch Synthesis70–85One-pot, high atom economyRequires specialized α-halo ketones
Post-Synthesis Alkylation60–70Modular, uses common reagentsMulti-step, moderate yields
Reduction/Chlorination50–60Utilizes stable intermediatesOver-chlorination risks
Cross-CouplingN/APotential for diverse substituentsUndeveloped, complex conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Chloroethyl)thiazol-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea with a halogenated precursor, such as 2-chloro-1-(substituted)ethanone. For example, demonstrates a similar approach using 2-bromo-1,2-diphenylethan-1-one and thiourea in ethanol under reflux, monitored by TLC for reaction completion . Yield optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and catalyst screening (e.g., triethylamine or acetic acid). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of thiazole ring vibrations (C=N stretch at ~1600–1650 cm⁻¹) and NH₂ bending (~1550 cm⁻¹). The chloroethyl group shows C-Cl stretching at 550–750 cm⁻¹ .
  • ¹H/¹³C NMR : The thiazole proton (C5-H) typically resonates at δ 7.2–7.5 ppm. The chloroethyl (–CH₂CH₂Cl) group shows splitting patterns: CH₂Cl at δ 3.6–3.8 ppm (triplet) and adjacent CH₂ at δ 2.8–3.0 ppm (triplet) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks, with isotopic clusters confirming chlorine presence .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs like ciprofloxacin .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Parallel cytotoxicity testing on normal cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazol-2-amine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example, shows that bulky groups (e.g., tert-butyl) enhance antitumor activity by improving lipophilicity and target binding. To address contradictions:

  • Structural Modifications : Systematically vary substituents (e.g., chloroethyl vs. methyl groups) and assess SAR trends .
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II or kinases. Validate experimentally via enzyme inhibition assays .

Q. How can X-ray crystallography clarify the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-purity crystals grown via slow evaporation (e.g., chloroform/hexane). Key parameters:

  • Unit Cell Dimensions : Compare with similar thiazole derivatives (e.g., reports bond lengths of C–S ≈ 1.72 Å and C–N ≈ 1.30 Å in thiadiazoles).
  • Intermolecular Interactions : Hydrogen bonds (N–H⋯N/O) and π-π stacking in the crystal lattice influence stability and reactivity .

Q. What methodologies optimize the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility. highlights similar approaches for benzothiazole derivatives using microfluidic systems .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with PEG-400 or ionic liquids. Catalytic recycling (e.g., triethylamine) reduces waste .

Q. How do researchers analyze the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates. IC₅₀ values >10 µM suggest low drug-drug interaction risk .

Methodological Challenges & Data Interpretation

Q. What experimental controls are critical when evaluating reactive intermediates in thiazole synthesis?

  • Methodological Answer :

  • Blank Reactions : Exclude thiourea or halogenated precursors to confirm product specificity.
  • Stability Tests : Monitor intermediates (e.g., 2-chloroethyl intermediates) via ¹H NMR at varying temperatures to detect decomposition .

Q. How can computational models predict the electrophilic reactivity of the chloroethyl group in biological systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 to compute Fukui indices, identifying nucleophilic attack sites on the chloroethyl moiety.
  • MD Simulations : Simulate binding to cysteine residues in proteins (e.g., glutathione transferases) to assess alkylation potential .

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